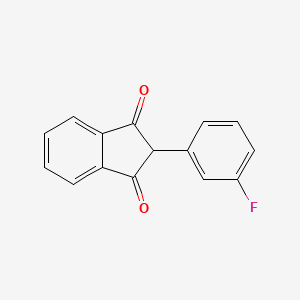

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione

CAS No.:

Cat. No.: VC18345080

Molecular Formula: C15H9FO2

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9FO2 |

|---|---|

| Molecular Weight | 240.23 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)indene-1,3-dione |

| Standard InChI | InChI=1S/C15H9FO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H |

| Standard InChI Key | UAUATSHJDXYFHL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)F |

Introduction

Structural and Molecular Analysis

Core Architecture and Stereoelectronic Features

The molecule consists of a bicyclic indene-1,3-dione system fused to a 3-fluorophenyl substituent. X-ray crystallography of analogous indene-diones reveals a nearly coplanar arrangement between the indene core and aryl ring, stabilized by conjugation between the diketone and aromatic π-systems . The fluorine atom at the meta position induces electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s electrophilicity at the α-carbonyl positions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 240.23 g/mol | |

| IUPAC Name | 2-(3-Fluorophenyl)indene-1,3-dione | |

| SMILES | C1=CC=C(C(=C1)F)C2C(=O)C3=CC=CC=C3C2=O | |

| InChI Key | SCNCZXQJFFHMNP-UHFFFAOYSA-N |

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) spectroscopy of related indene-diones shows strong absorptions at 1700–1750 cm for the diketone carbonyls and 1250–1100 cm for C-F stretching . Nuclear magnetic resonance (NMR) spectra typically exhibit downfield-shifted protons adjacent to electron-withdrawing groups, with NMR resonances for the fluorophenyl protons appearing as complex multiplets due to - coupling .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a Friedel-Crafts acylation of phthalic anhydride derivatives with 3-fluorophenylacetylene, followed by cyclization under acidic conditions . Alternative pathways include:

-

Kilgore Method: Diethyl phthalate reacts with 3-fluorophenylmagnesium bromide in a Grignard addition, followed by acid-catalyzed decarboxylation .

-

Palladium-Catalyzed Insertion: tert-Butyl isocyanide inserts into palladium intermediates derived from 2-bromophenyl ketones, yielding substituted indene-diones after hydrolysis .

Table 2: Synthesis Yields Across Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 50–62 | AlCl, 80°C, 12 h | |

| Kilgore Cyclization | 45–55 | HSO, reflux | |

| Pd-Catalyzed Insertion | 61–75 | Pd(OAc), dioxane |

Green Chemistry Approaches

Electrochemical synthesis using undivided cells has been explored for analogous indene-diones, achieving 70–85% yields via Michael addition between catechol derivatives and indene-dione precursors . This method avoids hazardous solvents and enables precise control over reaction kinetics .

Chemical Reactivity and Functionalization

Knoevenagel Condensation

The α,β-unsaturated diketone undergoes Knoevenagel reactions with active methylene compounds like malononitrile, forming cyano-substituted derivatives . For example, reaction with malononitrile at room temperature yields 2-(3-fluorophenyl)-2-dicyanomethylene-indene-1,3-dione (85% yield), while heating produces tetracyano analogs (34–45% yield) .

Coordination Chemistry

The diketone moiety chelates metal ions, forming complexes with Cu and Sr that exhibit fluorescence turn-on effects . Density functional theory (DFT) studies suggest intramolecular charge transfer (ICT) from the indene-dione to the metal, enhancing quantum yields by 3–5 fold .

Applications in Materials Science

Fluorescent Chemosensors

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione derivatives serve as selective Cu sensors, with detection limits as low as 10 nM . Complexation with Cu blue-shifts emission maxima by 40–50 nm, attributed to ligand-to-metal charge transfer (LMCT) .

Organic Electronics

The compound’s extended π-system and electron-deficient core make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films exhibit electron mobilities of 0.01–0.05 cm/V·s, comparable to fullerene derivatives .

Spectroscopic Characterization Techniques

UV-Vis and Fluorescence Spectroscopy

The compound exhibits a broad absorption band at 350–400 nm (ε ≈ 10 L/mol·cm) due to π→π* transitions . Fluorescence emission at 450–500 nm (Φ = 0.15–0.25) is solvent-dependent, with red shifts in polar aprotic media .

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 240.0586 ([M+H]), with fragmentation patterns dominated by loss of CO (28 Da) and HF (20 Da) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume